Cas no 1072-72-6 (Tetrahydrothiopyran-4-one)
Tetrahydrothiopyran-4-one Chemical and Physical Properties
Names and Identifiers
-
- Tetrahydrothiopyran-4-one
- Tetrahydro-4H-thiopyran-4-one
- 4-Thiacyclohexanone
- 4-Oxothiane
- Dihydro-2H-thiopyran-4(3H)-one
- thian-4-one
- Penthianone
- THIAN-3-ONEOXIME
- 1-Thiacyclohexan-4-one
- Tetrahydrothiopyranone
- Tetrahydro-4-thiopyrone
- 4-Oxotetrahydrothiopyran
- 4-tetrahydrothiopyranone
- 4H-Thiopyran-4-one, tetrahydro-
- Tetrahydro-1,4-thiapyrone
- Tetrahydro-thiopyran-4-one
- Tetrahydro-1-thio-4-pyrone
- 4-THIANONE
- 2,3,5,6-Tetrahydro-4-thiopyranone
- OVRJVKCZJCNSOW-UHFFFAOYSA-N
- Tetrahydro-1-thio-.gamma.-pyrone
- TETRAHYD
-
- MDL: MFCD00006660
- Inchi: 1S/C5H8OS/c6-5-1-3-7-4-2-5/h1-4H2
- InChI Key: OVRJVKCZJCNSOW-UHFFFAOYSA-N
- SMILES: S1CCC(=O)CC1
- BRN: 106464
Computed Properties
- Exact Mass: 116.03000
- Monoisotopic Mass: 116.03
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 72.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 0.3
- Topological Polar Surface Area: 42.4
Experimental Properties
- Color/Form: Not determined
- Density: 1.050 (estimate)
- Melting Point: 60-64 °C (lit.)
- Boiling Point: 140.82°C (estimate)
- Flash Point: 105.5℃
- Refractive Index: 1.5100 (estimate)
- PSA: 42.37000
- LogP: 1.08250
- Solubility: Not determined
Tetrahydrothiopyran-4-one Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H319
- Warning Statement: P280,P264,P305+P351+P338,P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S22-S24/25
-
Hazardous Material Identification:
- Safety Term:S22;S24/25
- HazardClass:IRRITANT
- Storage Condition:Inert atmosphere,Room Temperature
- Risk Phrases:R36/37/38
Tetrahydrothiopyran-4-one Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Tetrahydrothiopyran-4-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A449004285-1kg |
Tetrahydrothiopyran-4-one |
1072-72-6 | 98% | 1kg |
$699.00 | 2023-09-04 | |
| Chemenu | CM105004-100g |
thian-4-one |
1072-72-6 | 98% | 100g |
$102 | 2021-08-06 | |
| Chemenu | CM105004-500g |
thian-4-one |
1072-72-6 | 98% | 500g |
$393 | 2021-08-06 | |
| Fluorochem | 069034-1g |
Tetrahydro-2H-thiopyran-4-one |
1072-72-6 | 97% | 1g |
£11.00 | 2022-03-01 | |
| Fluorochem | 069034-5g |
Tetrahydro-2H-thiopyran-4-one |
1072-72-6 | 97% | 5g |
£44.00 | 2022-03-01 | |
| Fluorochem | 069034-25g |
Tetrahydro-2H-thiopyran-4-one |
1072-72-6 | 97% | 25g |
£73.00 | 2022-03-01 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R009990-1g |
Tetrahydrothiopyran-4-one |
1072-72-6 | 98% | 1g |
¥27 | 2024-05-26 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R009990-25g |
Tetrahydrothiopyran-4-one |
1072-72-6 | 98% | 25g |
¥122 | 2024-05-26 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R009990-5g |
Tetrahydrothiopyran-4-one |
1072-72-6 | 98% | 5g |
¥41 | 2024-05-26 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | O0112-5G |
4-Oxothiane |
1072-72-6 | >98.0%(GC) | 5g |
¥205.00 | 2024-04-18 |
Tetrahydrothiopyran-4-one Suppliers
Tetrahydrothiopyran-4-one Related Literature
-
Kaisa Karisalmi,Kari Rissanen,Ari M. P. Koskinen Org. Biomol. Chem. 2003 1 3193
-
Dale E. Ward Chem. Commun. 2011 47 11375
-
Alessio Ghisolfi,Kirill Yu. Monakhov,Roberto Pattacini,Pierre Braunstein,Xavier López,Coen de Graaf,Manfred Speldrich,Jan van Leusen,Helmut Schilder,Paul K?gerler Dalton Trans. 2014 43 7847
-
Alexander J. A. Cobb,David M. Shaw,Deborah A. Longbottom,Johan B. Gold,Steven V. Ley Org. Biomol. Chem. 2005 3 84
-
5. v-Triazolines. Part 7. 3-Arylaminothiophens from hexahydrothiopyrano[3,4-d]-v-triazolesDonato Pocar,Luisa Maria Rossi,Riccardo Stradi,Pasqualina Trimarco J. Chem. Soc. Perkin Trans. 1 1977 2337
Additional information on Tetrahydrothiopyran-4-one
Chemical Profile of Tetrahydrothiopyran-4-one (CAS No. 1072-72-6)
Tetrahydrothiopyran-4-one, identified by the chemical compound identifier CAS No. 1072-72-6, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the thiopyranone class, characterized by a six-membered ring containing sulfur and oxygen atoms, with a tetrahydropyran moiety attached. The unique structural framework of Tetrahydrothiopyran-4-one makes it a versatile scaffold for the synthesis of bioactive molecules, particularly in the development of novel therapeutic agents.
The chemical structure of Tetrahydrothiopyran-4-one consists of a saturated cyclohexane ring fused with a thiopyranone ring system. The presence of the carbonyl group at the 4-position of the thiopyranone ring introduces reactivity that is exploitable in synthetic chemistry, enabling modifications that can fine-tune pharmacological properties. This structural motif has been explored in various drug discovery programs due to its ability to mimic natural product scaffolds and interact with biological targets in a manner that is both specific and potent.
In recent years, Tetrahydrothiopyran-4-one has been investigated as a key intermediate in the synthesis of compounds with potential applications in neurological disorders, inflammation, and infectious diseases. The thiopyranone core is known to exhibit pharmacological activity by influencing enzyme inhibition and receptor binding interactions. For instance, derivatives of this scaffold have shown promise in preclinical studies as modulators of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in the pathophysiology of inflammation.
One of the most compelling aspects of Tetrahydrothiopyran-4-one is its adaptability in medicinal chemistry. Researchers have leveraged its structural features to develop libraries of analogs with varying substituents at strategic positions within the ring system. These modifications have allowed for the optimization of pharmacokinetic profiles, including solubility, metabolic stability, and selectivity. The synthesis of such derivatives often involves multi-step organic transformations that highlight the compound's utility as a building block in complex molecular architectures.
The interest in Tetrahydrothiopyran-4-one has been further amplified by its role in the development of next-generation antiviral agents. The heterocyclic system's ability to engage with viral proteases and polymerases has been exploited to design inhibitors that disrupt viral replication cycles. Preliminary studies have demonstrated that certain Tetrahydrothiopyran-4-one derivatives exhibit inhibitory activity against viruses such as herpes simplex virus (HSV) and hepatitis C virus (HCV). These findings underscore the compound's potential as a foundation for antiviral drug candidates.
From a synthetic chemistry perspective, Tetrahydrothiopyran-4-one offers an attractive platform for exploring novel synthetic methodologies. The development of efficient routes to this intermediate has enabled rapid access to structurally diverse libraries for high-throughput screening. Advances in catalytic techniques, such as transition metal-catalyzed cross-coupling reactions, have streamlined the introduction of functional groups onto the thiopyranone core, facilitating the generation of lead compounds with enhanced biological activity.
The pharmacological exploration of Tetrahydrothiopyran-4-one derivatives has also shed light on their potential role in addressing metabolic disorders. Some analogs have been found to modulate key enzymes involved in glucose metabolism and lipid biosynthesis, making them promising candidates for therapeutic intervention in diabetes and dyslipidemia. These findings highlight the compound's broad applicability across multiple therapeutic areas.
Moreover, computational studies have played a crucial role in understanding the interactions between Tetrahydrothiopyran-4-one derivatives and biological targets. Molecular modeling techniques have been employed to predict binding affinities and identify key residues involved in ligand-receptor interactions. This computational approach has complemented experimental efforts by providing insights into structure-activity relationships, guiding the design of more effective drug candidates.
The future prospects for Tetrahydrothiopyran-4-one are promising, with ongoing research aimed at expanding its utility in drug discovery. Efforts are underway to develop sustainable synthetic routes that minimize environmental impact while maintaining high yields and purity standards. Additionally, interdisciplinary collaborations between chemists, biologists, and pharmacologists are expected to yield innovative applications for this versatile scaffold.
In conclusion, Tetrahydrothiopyran-4-one (CAS No. 1072-72-6) represents a significant asset in pharmaceutical research due to its structural versatility and biological relevance. Its role as a scaffold for bioactive molecules has been demonstrated across various therapeutic domains, including anti-inflammatory, antiviral, and metabolic disease treatments. As synthetic methodologies continue to evolve and computational tools become more sophisticated, the potential applications for Tetrahydrothiopyran-4-one derivatives are likely to expand further, reinforcing its importance in modern medicinal chemistry.
1072-72-6 (Tetrahydrothiopyran-4-one) Related Products
- 61224-84-8(2-Hexanone, 6-(ethylthio)-)
- 61224-83-7(5-(ethylsulfanyl)pentan-2-one)
- 40091-68-7(4-propan-2-ylsulfanylbutan-2-one)
- 69688-97-7(2-Butanone, 4-(butylthio)-)
- 669057-24-3(3-Undecanone, 1-(methylthio)-)
- 40790-04-3(2-Butanone,4,4'-thiobis-)
- 89055-45-8(Acetaldehyde, [(3-oxobutyl)thio]-)
- 66735-69-1(1-(Methylthio)pentan-3-one)
- 34047-39-7(4-(methylsulfanyl)butan-2-one)
- 514848-29-4(2-Butanone, 4-(2-propenylthio)- (9CI))